molecular formula C10H12BrCl B594928 1-Bromo-4-(tert-butyl)-2-chlorobenzene CAS No. 1251032-65-1

1-Bromo-4-(tert-butyl)-2-chlorobenzene

Cat. No.: B594928
CAS No.: 1251032-65-1
M. Wt: 247.56
InChI Key: MAEUOFBYQLTZRY-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butyl)-2-chlorobenzene is an organic compound with the molecular formula C10H12BrCl It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 4 are substituted by bromine, chlorine, and tert-butyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(tert-butyl)-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(tert-butyl)-2-chlorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(tert-butyl)-2-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups through nucleophilic substitution reactions.

    Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions where the bromine or chlorine atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution: Formation of 4-(tert-butyl)-2-chlorophenol or 4-(tert-butyl)-2-chloroaniline.

    Oxidation: Formation of 4-(tert-butyl)-2-chlorobenzyl alcohol or 4-(tert-butyl)-2-chlorobenzaldehyde.

    Reduction: Formation of 4-(tert-butyl)-2-chlorobenzene.

Scientific Research Applications

1-Bromo-4-(tert-butyl)-2-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.

    Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(tert-butyl)-2-chlorobenzene involves its interaction with molecular targets through various pathways:

    Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new compounds with different functional groups.

    Oxidation and Reduction: The tert-butyl group undergoes oxidation or reduction, resulting in the formation of alcohols, ketones, or hydrocarbons.

    Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

1-Bromo-4-(tert-butyl)-2-chlorobenzene can be compared with other similar compounds such as:

    1-Bromo-4-(tert-butyl)benzene: Lacks the chlorine atom, leading to different reactivity and applications.

    1-Bromo-2-chlorobenzene: Lacks the tert-butyl group, affecting its steric and electronic properties.

    4-(tert-Butyl)-2-chlorobenzene: Lacks the bromine atom, resulting in different chemical behavior and uses.

Uniqueness: The presence of both bromine and chlorine atoms along with the tert-butyl group in this compound makes it unique in terms of its reactivity and potential applications. The combination of these substituents provides a balance of steric hindrance and electronic effects, making it a valuable compound in synthetic chemistry and industrial applications.

Biological Activity

1-Bromo-4-(tert-butyl)-2-chlorobenzene, with the CAS number 3972-65-4, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both bromine and chlorine substituents on a benzene ring, along with a tert-butyl group. Understanding its biological activity is crucial for its applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C10H12BrCl
  • Molecular Weight : 213.11 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 231–232 °C
  • Melting Point : 13–16 °C

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of halogens and the tert-butyl group significantly influence its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs demonstrate significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismsInhibition Zone (mm)
1-Bromo-3-tert-butylbenzeneS. aureus24
1-Bromo-4-tert-butylbenzeneE. coliTBD
2-Bromo-4-(tert-butyl)-1-chlorobenzeneKlebsiella pneumoniaeTBD

Anticancer Properties

The anticancer potential of halogenated compounds has been widely documented. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and tubulin polymerization interference.

Case Study: Anticancer Activity

A study focused on halogenated benzene derivatives found that certain compounds induced cytotoxic effects in human cancer cell lines. For instance, derivatives exhibiting similar structural features showed IC50 values in the nanomolar range against breast cancer cell lines (MCF-7). While specific data on this compound is sparse, its potential for similar activity warrants further investigation.

Enzyme Inhibition

Enzyme inhibition studies reveal that halogenated compounds can act as inhibitors of various enzymes involved in metabolic pathways. The presence of bromine and chlorine enhances the lipophilicity of these compounds, facilitating their interaction with enzyme active sites.

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)
This compoundCytochrome P450TBD
1-Bromo-3-tert-butylbenzeneAldose reductaseTBD

Properties

IUPAC Name

1-bromo-4-tert-butyl-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEUOFBYQLTZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705360
Record name 1-Bromo-4-tert-butyl-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251032-65-1
Record name 1-Bromo-4-tert-butyl-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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